3-Fluoro-7-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For fluorinated indoles, selective fluorination can be achieved using reagents like Selectfluor . The methyl group can be introduced through alkylation reactions using methyl halides or other methylating agents .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
3-Fluoro-7-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the indole core can interact with various biological targets. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroindole: Another fluorinated indole with similar properties but lacking the carboxylic acid group.
Methyl indole-6-carboxylate: A methylated indole derivative with different substitution patterns.
Uniqueness
3-Fluoro-7-methyl-1H-indole-2-carboxylic acid is unique due to the combination of fluorine, methyl, and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-fluoro-7-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-3-2-4-6-7(11)9(10(13)14)12-8(5)6/h2-4,12H,1H3,(H,13,14) |
InChI Key |
QCKCCCSTZZPZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(=O)O)F |
Origin of Product |
United States |
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